![molecular formula C9H9N3O2 B012800 Methyl-2-Amino-1H-Benzo[d]imidazol-5-carboxylat CAS No. 106429-38-3](/img/structure/B12800.png)

Methyl-2-Amino-1H-Benzo[d]imidazol-5-carboxylat

Übersicht

Beschreibung

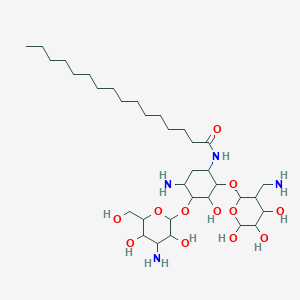

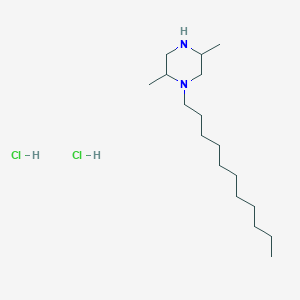

Bipenamol: ist eine chemische Verbindung mit der Summenformel C14H15NOS . Es ist bekannt für seine potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie und Medizin. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzolring, eine Hydroxylgruppe und eine Thioetherbindung umfasst.

Herstellungsmethoden

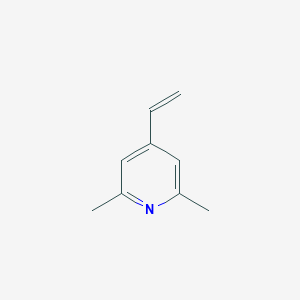

Synthesewege und Reaktionsbedingungen: Bipenamol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Aminomethylphenylthiol mit Benzylalkohol beinhaltet. Die Reaktion erfordert typischerweise einen Katalysator und spezifische Reaktionsbedingungen, wie z. B. kontrollierte Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Bipenamol die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht.

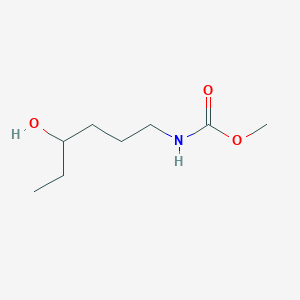

Chemische Reaktionsanalyse

Arten von Reaktionen: Bipenamol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in Bipenamol kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von dem verwendeten Reduktionsmittel.

Substitution: Bipenamol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, können unter bestimmten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Bipenamol zu Benzaldehyddervivaten führen, während die Reduktion verschiedene Alkohole oder Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Bipenamol dient als Baustein für die Synthese neuer Verbindungen, insbesondere bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Molekülen.

Biologie: Untersuchungen haben gezeigt, dass Bipenamol eine moderate antibakterielle Aktivität gegen bestimmte Bakterienstämme aufweist, wie z. B. Staphylococcus aureus und Escherichia coli.

Medizin: Bipenamol wird auf sein Potenzial als Enzyminhibitor untersucht, insbesondere die gezielte Hemmung der Dipeptidylpeptidase-1 (DPP-1), die am Glukosestoffwechsel beteiligt ist. Dies macht es zu einem potenziellen therapeutischen Kandidaten für Typ-2-Diabetes.

Industrie: In industriellen Anwendungen wird Bipenamol als Vorläufer für die Synthese verschiedener chemischer Zwischenprodukte und pharmazeutischer Wirkstoffe verwendet.

Wirkmechanismus

Bipenamol übt seine Wirkung hauptsächlich durch die Hemmung der Dipeptidylpeptidase-1 (DPP-1) aus. Dieses Enzym spielt eine entscheidende Rolle im Glukosestoffwechsel, und seine Hemmung kann zur Regulierung des Blutzuckerspiegels beitragen. Die Verbindung interagiert mit der aktiven Stelle des Enzyms, blockiert dessen Aktivität und verhindert den Abbau von Inkretin-Hormonen, die an der Insulinausschüttung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Chemistry: Bipenamol serves as a building block for the synthesis of novel compounds, particularly in the development of enzyme inhibitors and other bioactive molecules.

Biology: Research has shown that bipenamol exhibits moderate antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus and Escherichia coli.

Medicine: Bipenamol is being investigated for its potential as an enzyme inhibitor, particularly targeting dipeptidyl peptidase-1 (DPP-1), which is involved in glucose metabolism. This makes it a potential therapeutic candidate for type 2 diabetes.

Industry: In industrial applications, bipenamol is used as a precursor for the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Wirkmechanismus

Target of Action

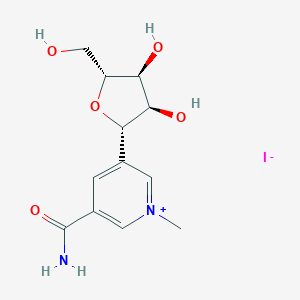

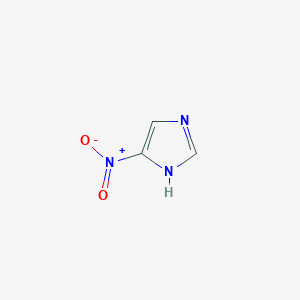

The primary target of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is the microtubule network within cells . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate acts as a Microtubule Targeting Agent (MTA) . It interacts with the microtubules, disrupting their normal function and leading to mitotic arrest . This disruption of the microtubule network inhibits the ability of the cells to undergo mitosis, thereby preventing cell division and proliferation .

Biochemical Pathways

The compound’s action on the microtubules affects the mitotic spindle assembly, a structure necessary for the segregation of chromosomes during cell division . This leads to the up-regulation of BubR1, Cyclin B1, CDK1 and down-regulation of Aurora B . These changes in protein expression disrupt the normal cell cycle, leading to cell death .

Pharmacokinetics

Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility, which could potentially improve its bioavailability .

Result of Action

The primary result of the action of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is the induction of cell death through mitotic arrest . This is particularly effective against rapidly dividing cancer cells, making the compound a potential candidate for cancer treatment .

Biochemische Analyse

Biochemical Properties

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with microtubule targeting agents (MTAs), inducing cell death through mitotic arrest . This interaction is particularly significant in cancer research, where MTAs are used to target rapidly dividing cancer cells.

Cellular Effects

The effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to regulate cell signal transduction pathways, thereby inhibiting cancer cell growth and proliferation . Additionally, it impacts gene expression by modulating the activity of specific transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to act as a potential microtubule targeting agent, disrupting the normal function of microtubules and inducing mitotic arrest . This disruption leads to cell death, particularly in rapidly dividing cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable at room temperature and in inert atmospheres

Dosage Effects in Animal Models

The effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant cellular toxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to interact with enzymes involved in the synthesis and degradation of microtubules, thereby affecting cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport mechanisms are critical for the compound’s therapeutic efficacy and safety.

Subcellular Localization

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bipenamol can be synthesized through a multi-step process involving the reaction of 2-aminomethylphenylthiol with benzyl alcohol. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of bipenamol involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: Bipenamol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in bipenamol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: Bipenamol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bipenamol may yield benzaldehyde derivatives, while reduction can produce different alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Biapenem: Ein Carbapenem-Antibiotikum, das zur Behandlung bakterieller Infektionen eingesetzt wird.

Acetaminophen: Ein Analgetikum und Antipyretikum, das zur Linderung von Schmerzen und zur Senkung von Fieber eingesetzt wird.

Einzigartigkeit von Bipenamol: Bipenamol ist einzigartig aufgrund seiner doppelten Rolle als antibakterielles Mittel und Enzyminhibitor. Im Gegensatz zu Biapenem, das hauptsächlich als Antibiotikum verwendet wird, erstrecken sich die potenziellen Anwendungen von Bipenamol auf die Enzyminhibition und die Regulierung des Glukosestoffwechsels. Darüber hinaus ermöglicht seine Struktur verschiedene chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschungs- und industrielle Anwendungen macht.

Eigenschaften

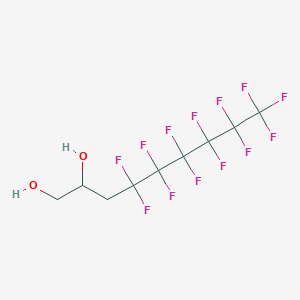

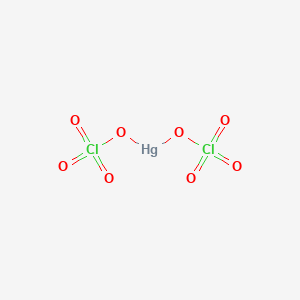

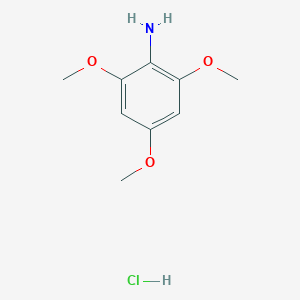

IUPAC Name |

methyl 2-amino-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVPFOLJDWVLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591181 | |

| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106429-38-3 | |

| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106429-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)